
trans-4-Chlorostilben
Übersicht
Beschreibung
“1-Chloro-4-(1-phenylvinyl)benzene” is a chemical compound with the CAS Number: 18218-20-7 . It has a molecular weight of 214.69 and its IUPAC name is 1-chloro-4-(1-phenylvinyl)benzene . The compound is stored in a dry, sealed environment at 2-8°C . and is in liquid form .
Synthesis Analysis
The compound can be prepared by a palladium-catalyzed Kumada cross-coupling reaction . More details about the synthesis routes and experiment outcomes can be found in the relevant papers.
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 . The molecular formula is C14H11Cl .
Chemical Reactions Analysis
The compound is likely to undergo nucleophilic aromatic substitution reactions . More details about the chemical reactions can be found in the relevant papers.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.69 . It is a liquid and is stored at temperatures between 2-8°C . The compound has a density of 1.19g/cm3 , a boiling point of 327ºC at 760mmHg , and a melting point of 81-83ºC (lit.) .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antimykotische Anwendungen
trans-4-Chlorostilben: wurde auf seine antimikrobiellen Eigenschaften untersucht. Es ist bekannt, dass einige Stilbenderivate antimikrobielle und antimykotische Aktivitäten aufweisen . Diese Eigenschaften machen this compound zu einem potenziellen Kandidaten für den Einsatz als Konservierungsmittel oder Desinfektionsmittel in verschiedenen Produkten, von Pharmazeutika bis hin zu Konsumgütern.
Antikrebs-Eigenschaften
Forschungen haben gezeigt, dass Stilbenderivate ausgeprägte Antikrebs-Effekte haben können . This compound könnte aufgrund seiner strukturellen Ähnlichkeit mit anderen biologisch aktiven Stilbenen bei der Entwicklung neuer Antikrebsmedikamente eingesetzt werden. Seine Wirksamkeit gegen bestimmte Krebszelllinien könnte Gegenstand weiterer pharmakologischer Studien sein.
Östrogene Wirkungen
Das mikrosomale Enzymsystem der Leber metabolisiert trans-Stilben zu einem 4-Hydroxy-Derivat, das östrogene Wirkungen zeigt . Dies deutet darauf hin, dass this compound in der Forschung im Zusammenhang mit Hormonersatztherapien oder bei der Untersuchung der östrogenen Aktivität in verschiedenen biologischen Systemen verwendet werden könnte.
Analytische Chemie
Im Bereich der analytischen Chemie kann this compound verwendet werden, um optimale Bedingungen für die Analyse von Stilbenderivaten mit Techniken wie Isotachophorese zu entwickeln . Dies ist entscheidend für die qualitative und quantitative Analyse dieser Verbindungen in verschiedenen Matrizen.
Materialwissenschaft
Stilbenderivate haben aufgrund ihres vielfältigen Anwendungsspektrums eine bedeutende Bedeutung in der Materialchemie . This compound könnte als Zwischenprodukt bei der Synthese wichtiger Moleküle für materialwissenschaftliche Anwendungen verwendet werden, einschließlich der Entwicklung neuer Polymere oder Beschichtungen mit spezifischen Eigenschaften.
Pharmakologische Forschung
Stilbene haben ein breites Spektrum pharmakologischer Anwendungen, wie z. B. entzündungshemmende, antioxidative und anti-HIV-Aktivitäten . This compound kann eine wertvolle Verbindung in der Forschung und Entwicklung neuer Medikamente mit diesen Eigenschaften sein.
Safety and Hazards
Wirkmechanismus
Target of Action
The specific targets of trans-4-Chlorostilbene are currently unknown. Similar compounds, such as stilbenes, have been found to interact with various cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It’s known that stilbenes can interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Stilbenes have been found to influence several pathways, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota .
Pharmacokinetics
Similar compounds like stilbenes are known to have low oral bioavailability due to their rapid metabolism and excretion .
Result of Action
Stilbenes have been found to have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-4-Chlorostilbene. Factors such as temperature, pH, and light exposure can affect the stability and activity of the compound .
Eigenschaften
IUPAC Name |
1-chloro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKTMUIQGPMMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-23-2 | |
| Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(2-phenylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





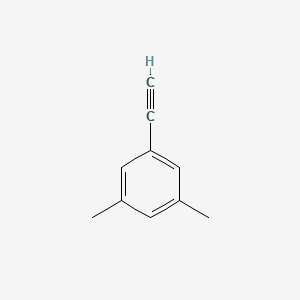
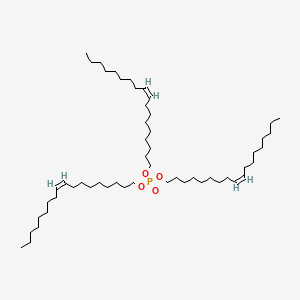
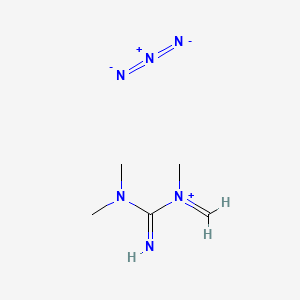
![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)
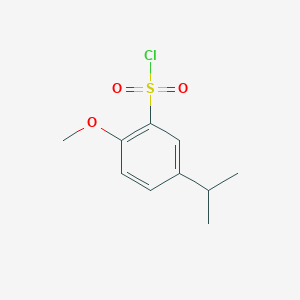
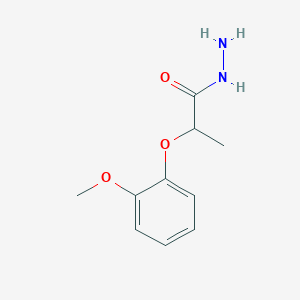



![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)

